Product packaging for 5-[(Phenylsulfanyl)methyl]uridine(Cat. No.:CAS No. 34349-65-0)

5-[(Phenylsulfanyl)methyl]uridine

Cat. No.: B14683320
CAS No.: 34349-65-0
M. Wt: 366.4 g/mol
InChI Key: ISYXMZINBRZHBM-RGCMKSIDSA-N
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Description

5-[(Phenylsulfanyl)methyl]uridine is a synthetic modified nucleoside designed for biochemical and epigenetics research. It is structurally analogous to uridine derivatives modified at the 5-position, such as 5-methyluridine (m5U), which is one of the most abundant non-canonical bases found on various RNA molecules, including tRNA and mRNA . Research into related 5-substituted uridines has shown they are involved in critical biological processes, including RNA stability, stress responses, and the regulation of gene expression . The phenylsulfanyl (phenylthio) moiety in this compound may mimic or perturb the function of naturally occurring modifications, making it a valuable tool for probing the role of hydrophobic and aromatic interactions in nucleic acid structure and function. Studies on similar thioether-containing nucleosides, such as 5-(phenylthio)pyrimidine-2,4(1H,3H)-dione, have been investigated in structural biology contexts, including in studies with proteins like uridine phosphorylase . This reagent provides researchers with a precise chemical tool to investigate the consequences of specific nucleoside modifications on RNA folding, protein-RNA interactions, and translational fidelity in model systems. It is for research applications only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2O6S B14683320 5-[(Phenylsulfanyl)methyl]uridine CAS No. 34349-65-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34349-65-0

Molecular Formula

C16H18N2O6S

Molecular Weight

366.4 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(phenylsulfanylmethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C16H18N2O6S/c19-7-11-12(20)13(21)15(24-11)18-6-9(14(22)17-16(18)23)8-25-10-4-2-1-3-5-10/h1-6,11-13,15,19-21H,7-8H2,(H,17,22,23)/t11-,12-,13-,15-/m1/s1

InChI Key

ISYXMZINBRZHBM-RGCMKSIDSA-N

Isomeric SMILES

C1=CC=C(C=C1)SCC2=CN(C(=O)NC2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)SCC2=CN(C(=O)NC2=O)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Molecular Interactions and Biochemical Mechanisms of Action of 5 Phenylsulfanyl Methyl Uridine Analogs

Enzymatic Target Identification and Inhibition Profiles

Uridine (B1682114) phosphorylase (UrdPase) is a critical enzyme in the pyrimidine (B1678525) salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate. Inhibitors of this enzyme are of significant interest as they can increase the plasma concentration of uridine. nih.gov

A series of 1-[(2-hydroxyethoxy)methyl]-5-benzyluracils, which are analogs of 5-[(phenylsulfanyl)methyl]uridine, have been synthesized and evaluated for their inhibitory activity against murine liver uridine phosphorylase (UrdPase). nih.gov These compounds act as inhibitors of UrdPase, and structure-activity relationship studies have shown that substitutions on the 5-benzyl group can significantly enhance their potency. nih.gov For instance, the introduction of alkoxy groups at the 3-position of the benzyl (B1604629) ring led to compounds with increased inhibitory effects. nih.gov

The most potent of these analogs demonstrated significant inhibition of UrdPase with IC50 values in the nanomolar range, indicating a strong binding affinity for the enzyme. nih.gov Specifically, the 3-propoxy and 3-sec-butoxy analogs exhibited IC50 values of 0.047 µM and 0.027 µM, respectively. nih.gov This potent inhibition suggests a competitive binding mechanism where the analogs occupy the active site of UrdPase, thereby preventing the binding of the natural substrate, uridine.

CompoundIC50 (µM) against murine liver UrdPase
5-Benzylacyclouridine (B1219635) (BAU)0.46
1-[(2-hydroxyethoxy)methyl]-5-(3-propoxybenzyl)uracil0.047
1-[(2-hydroxyethoxy)methyl]-5-(3-sec-butoxybenzyl)uracil0.027

Table showing the half-maximal inhibitory concentration (IC50) of 5-benzylacyclouridine and its potent analogs against murine liver uridine phosphorylase (UrdPase). nih.gov

The specificity of pyrimidine nucleoside phosphorylase (PNP) activity varies across different species. nih.gov In rodents, the primary enzyme is uridine phosphorylase (UrdPase), whereas in humans, thymidine (B127349) phosphorylase (dThd phosphorylase) is the main enzyme. nih.gov This species-specific difference in substrate preference is a critical consideration when evaluating the metabolic fate of nucleoside analogs. nih.gov

Studies on aryl-substituted 5-benzyluracils and their acyclic nucleoside analogs have primarily focused on their potent and selective inhibition of UrdPase. nih.gov While these compounds are powerful inhibitors of UrdPase, their activity against other nucleoside-metabolizing enzymes is less pronounced. For example, 5-(phenylselenenyl)-acyclouridine (PSAU), a potent and specific inhibitor of UrdPase, did not alter the plasma concentration of uracil, a downstream metabolite. nih.gov This suggests a high degree of specificity for UrdPase without significant off-target effects on other enzymes in the pyrimidine metabolic pathway.

RNA methyltransferases are a class of enzymes that catalyze the transfer of a methyl group to RNA molecules, a post-transcriptional modification crucial for various cellular processes.

5-Methyluridine (m5U), also known as ribothymidine, is a common modified nucleoside found in RNA, particularly in the T-loop of transfer RNA (tRNA). wikipedia.org The formation of m5U is catalyzed by specific RNA methyltransferases. In bacteria like Escherichia coli, the enzyme responsible for m5U formation at position 54 of tRNA is TrmA. nih.govnih.gov In mammals, the homologous enzymes are TRMT2A and TRMT2B. nih.gov TRMT2A is the primary enzyme for m5U formation at position 54 in cytosolic tRNAs. nih.govuniprot.org

The modification of uridine at the C5 position is a critical step in the biogenesis of functional RNA molecules. nih.gov The absence of TrmA in E. coli results in the lack of m5U in tRNA, demonstrating its exclusive role in this modification. nih.gov Similarly, human TRMT2A is the dedicated enzyme for m5U54 formation in cytosolic tRNA. nih.gov

EnzymeOrganismFunction
TrmAEscherichia coliCatalyzes the formation of m5U at position 54 of tRNA. nih.gov
TRMT2AHumanCatalyzes the formation of m5U at position 54 of cytosolic tRNA. nih.govuniprot.org
TRMT2BHumanInvolved in m5U methylation in mitochondria.

Table summarizing the key RNA methyltransferases involved in m5U formation.

In Pseudomonas aeruginosa, while the loss of TrmA and consequently m5U54 did not significantly affect growth or other basic phenotypes, it did lead to increased resistance to the antibiotic polymyxin. nih.gov This suggests that m5U modification can modulate the expression of specific genes, including those involved in virulence and antibiotic resistance, at the translational level. nih.gov The modification of uridine, such as in the form of 5-methoxy-uridine (5moU), in in vitro transcribed mRNA has been shown to increase transgene expression and reduce the innate immune response in human macrophages. nih.gov This highlights the importance of uridine modifications in the stability and translational efficiency of mRNA.

Modulation of RNA Methyltransferases (e.g., TrmA, TRMT2A/B)

Influence on Nucleotide Metabolism and Cellular Pathways

Beyond direct enzyme inhibition, this compound analogs can exert their biological effects by interfering with the intricate network of nucleotide metabolism.

A crucial enzyme in uridine metabolism is uridine phosphorylase, which catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. Inhibition of this enzyme can lead to an increase in plasma uridine levels. A structurally related compound, 5-(Phenylthio)acyclouridine (PTAU), is a potent and specific inhibitor of uridine phosphorylase. nih.gov PTAU was designed as a lipophilic inhibitor to facilitate its access to the liver and intestine, the primary sites of uridine catabolism. nih.gov

Given the structural similarity, it is highly probable that this compound also acts as an inhibitor of uridine phosphorylase. The phenylthio moiety is a key feature shared between the two compounds. By inhibiting this enzyme, this compound could increase the bioavailability of uridine, which can have significant implications in therapeutic contexts, such as rescuing host tissues from the toxic effects of fluoropyrimidine chemotherapy. nih.gov

A common mechanism of action for nucleoside analogs is their incorporation into cellular or viral DNA and RNA. patsnap.com Once incorporated, these fraudulent nucleotides can disrupt nucleic acid structure and function. For example, the well-known anticancer drug 5-fluorouracil (B62378) is metabolized to 5-fluorouridine (B13573) triphosphate (FUTP), which is then incorporated into RNA, leading to disruptions in RNA processing and function. patsnap.comnih.gov

Considering that polynucleotides containing 5-mercaptocytidylate units have been shown to be active inhibitors of viral DNA polymerases, it is plausible that this compound, after conversion to its triphosphate derivative, could be a substrate for cellular or viral polymerases. nih.gov The incorporation of this modified nucleotide would introduce a bulky and hydrophobic group into the nucleic acid chain. This could lead to:

Disruption of the regular double-helical structure of DNA.

Interference with the binding of proteins that recognize specific DNA or RNA sequences.

Inhibition of further chain elongation by polymerases.

The extent of incorporation and its specific consequences would depend on the substrate specificity of the various cellular and viral polymerases.

Molecular Determinants of Ligand-Target Binding

The efficacy of any enzyme inhibitor is determined by the precise molecular interactions between the ligand and the active site of the target enzyme.

The active sites of enzymes often contain hydrophobic pockets that play a crucial role in substrate recognition and binding. rsc.org These pockets are lined with nonpolar amino acid residues and provide a favorable environment for the binding of lipophilic moieties of substrates or inhibitors. The phenylsulfanyl group of this compound is a significant hydrophobic feature that is likely to be a key determinant of its binding to target enzymes.

In the context of glycosyltransferases and viral polymerases, the active sites possess regions that accommodate the nucleobase and the sugar moiety of the nucleotide substrate. The presence of a large, hydrophobic substituent at the 5-position of the uracil ring would necessitate a corresponding hydrophobic pocket in the enzyme's active site for favorable binding. The interaction between the phenyl ring of the inhibitor and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the pocket could contribute significantly to the binding affinity through π-π stacking interactions.

Structural Requirements for Potent Enzymatic Inhibition

The enzymatic inhibitory potential of this compound and its analogs is intricately linked to their molecular structure. Specific modifications to the uracil ring, the phenyl group, and the linker between them can dramatically influence the compound's affinity and inhibitory activity against target enzymes. Research in this area has elucidated key structural features that are essential for potent inhibition, primarily focusing on enzymes such as uridine phosphorylase (UrdPase).

Early investigations into the structure-activity relationships (SAR) of uridine analogs identified 5-benzyluracils as effective inhibitors of UrdPase. acs.org Subsequent studies aimed at enhancing this inhibitory potency led to the development of acyclic nucleoside analogs, such as those with a (2-hydroxyethoxy)methyl group at the N1 position of the uracil ring. acs.org This modification, seen in compounds like 5-benzylacyclouridine (BAU), was found to significantly improve inhibitory activity against UrdPase from both sarcoma S-180 and mouse liver cytosol. acs.org

Further refinement of these structures has focused on substitutions on the phenyl ring of 5-benzylacyclouridine derivatives. The introduction of a phenoxy group at the meta-position of the benzyl ring has proven to be a particularly fruitful strategy for enhancing inhibitory potency against murine liver uridine phosphorylase. acs.org The nature and position of substituents on this distal phenoxy ring play a critical role in determining the inhibitory concentration (IC50).

Detailed research into a series of 1-((2-hydroxyethoxy)methyl)-5-(3-(substituted-phenoxy)benzyl)uracils has provided significant insights into the structural requirements for potent UrdPase inhibition. acs.org These studies have demonstrated that electron-withdrawing groups at the meta-position of the phenoxy ring tend to result in the most potent inhibitors. For instance, a 3-cyano or 3-chloro substitution on the phenoxy ring leads to compounds with IC50 values in the nanomolar range, representing a substantial increase in efficacy compared to the parent compound, 5-benzylacyclouridine (BAU). acs.org

The table below summarizes the in vitro inhibitory activity of various 1-((2-hydroxyethoxy)methyl)-5-(3-(substituted-phenoxy)benzyl)uracil analogs against murine liver uridine phosphorylase, highlighting the impact of different substituents on the phenoxy ring.

CompoundSubstituent on Phenoxy RingIC50 (nM) acs.org
BAU (Reference)None (5-benzylacyclouridine)260
Analog 13-H15
Analog 23-CH313
Analog 33-F6.3
Analog 43-Cl1.4
Analog 53-Br3.0
Analog 63-CF34.5
Analog 73-CN1.4
Analog 84-F4.2
Analog 94-Cl3.8
Analog 104-CN4.2

These findings underscore the importance of a hydrophobic pocket in the active site of uridine phosphorylase that can accommodate the substituted phenoxybenzyl group. The enhanced potency observed with meta-substituted analogs suggests that this specific substitution pattern allows for optimal interactions within this binding pocket. acs.org In contrast, while para-substitutions also yield potent inhibitors, they are generally slightly less effective than their meta-counterparts.

Furthermore, studies on other 5-substituted uridine derivatives have highlighted the importance of the substituent at the 5-position for inhibitory activity against various enzymes. For instance, the introduction of bulky aromatic groups at this position can lead to potent antagonists of the P2Y6 receptor. acs.org While not directly targeting the same enzyme, these findings contribute to a broader understanding of how modifications at the C5 position of the uracil ring can be exploited to achieve selective enzyme inhibition.

Structure Activity Relationship Sar Studies of 5 Phenylsulfanyl Methyl Uridine Analogs

Elucidation of the Phenylsulfanyl Moiety's Contribution to Biological Efficacy

The phenylsulfanylmethyl group at the C5 position of the uridine (B1682114) scaffold is a key determinant of its biological activity. The nature of this substituent, including the electronics of the phenyl ring and the identity of the chalcogen atom, plays a pivotal role in molecular interactions with biological targets.

The substitution pattern on the phenyl ring of the 5-[(phenylsulfanyl)methyl]uridine core can significantly modulate biological efficacy. While direct SAR studies on phenyl-substituted analogs of this compound are not extensively documented in the reviewed literature, principles from related structures, such as 3-((substituted-benzyl)thio)-1-(5-cyclohexylpentyl)quinolin-1-ium iodides, offer valuable insights. In these related series, substituents on the phenyl ring were varied to explore the electronic and hydrophobic space. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density of the entire phenylsulfanyl moiety, thereby influencing its interaction with target proteins.

Generally, hydrophobic and electronic properties of the substituents are critical. In a study of different but related benzothiazole (B30560) derivatives, it was noted that the nature of substituents on aromatic rings influenced antibacterial activity. mdpi.com It is hypothesized that for this compound analogs, substituents that enhance hydrophobic interactions with a target's binding pocket could lead to increased potency. Conversely, bulky substituents may cause steric hindrance, negatively impacting activity. The precise effect, whether beneficial or detrimental, is highly dependent on the specific topology of the biological target.

Table 1: Postulated Effects of Phenyl Ring Substitutions

Substituent PositionSubstituent TypePotential Effect on ActivityRationale
paraElectron-donating (e.g., -OCH₃)May increase or decrease activityAlters electron density on the sulfur atom, potentially affecting hydrogen bonding or other non-covalent interactions.
paraElectron-withdrawing (e.g., -NO₂)May increase or decrease activityModifies the electrostatic potential of the aromatic ring, influencing binding affinity.
orthoBulky group (e.g., -C(CH₃)₃)Likely to decrease activityPotential for steric clash within the binding site.
meta, paraHalogens (e.g., -F, -Cl)May increase activityCan enhance binding through halogen bonding and improve pharmacokinetic properties.

This table is based on general principles of medicinal chemistry and SAR from related, but distinct, chemical series, as direct data for this compound was not available in the provided search results.

Replacing the sulfur atom of the thioether linkage with selenium to form a selenoether can have profound effects on the biological properties of the molecule. Studies on related nucleoside analogs provide a basis for this comparison. For instance, 5-(phenylselenenyl)acyclouridine (PSAU) was designed as a potent and specific inhibitor of uridine phosphorylase. nih.gov The choice of selenium was deliberate, aiming for a lipophilic inhibitor that could easily access the liver and intestine. nih.gov This suggests that the seleno-analog of this compound could exhibit distinct pharmacokinetic and pharmacodynamic properties compared to the thio-analog.

In a comparative study of 2-thiouridine (B16713) and 2-selenouridine, it was found that the selenium-containing nucleoside is more susceptible to oxidation. researchgate.net This increased reactivity could translate to different metabolic pathways and a shorter biological half-life for a selenoether derivative compared to its thioether counterpart. However, it can also lead to different mechanisms of action. The larger atomic radius and different electronic properties of selenium compared to sulfur would alter the geometry and binding interactions of the molecule with its target. For example, PSAU demonstrated high oral bioavailability with no detected metabolites, highlighting the potential advantages of selenoether modifications. nih.gov

Table 2: Comparison of Thioether and Selenoether Linkages

FeatureThioether (-S-)Selenoether (-Se-)Implication for Activity
Atomic Radius SmallerLargerAlters bond lengths and angles, potentially optimizing fit in a binding pocket.
Electronegativity HigherLowerAffects the polarity and hydrogen bonding capacity of the linker.
Redox Potential More stable to oxidationMore susceptible to oxidationMay lead to different metabolic fates and potential for redox-based mechanisms of action. researchgate.net
Lipophilicity Generally highCan be higher, as seen with PSAU. nih.govInfluences membrane permeability and access to intracellular targets.

Impact of C5-Linker Modifications on Biological Activity

The methylene (B1212753) (-CH₂-) group that links the phenylsulfanyl moiety to the C5 position of the uracil (B121893) ring is another critical site for modification. The length, rigidity, and chemical nature of this linker can significantly impact the orientation of the phenyl group relative to the uridine core, thereby affecting biological activity.

Studies on other C5-substituted uridines have shown that the nature of the C5-substituent is crucial for activity. nih.gov For example, in tRNA, C5-methylene substituents on uridine play a critical role in stabilizing codon-anticodon interactions. nih.govresearchgate.net This underscores the importance of the spatial arrangement dictated by the linker.

Modifications could include:

Lengthening the linker: Introducing additional methylene groups (e.g., -CH₂-CH₂-) would increase the flexibility and the distance of the phenyl ring from the uracil base. This could allow the phenyl group to access different regions of a binding site.

Introducing rigidity: Incorporating double or triple bonds (e.g., -CH=CH- or -C≡C-) would restrict the conformation, which could be beneficial if it locks the molecule into a bioactive conformation.

Structure-Activity Correlations of Ribose Sugar Modifications

The ribose sugar moiety of this compound is not merely a scaffold but an active participant in molecular recognition. Modifications to the sugar can influence the nucleoside's conformation, stability, and interaction with target enzymes or receptors.

Key modifications and their effects include:

2'-Position Modifications: The 2'-hydroxyl group is a common site for modification. Introducing 2'-O-methyl, 2'-fluoro, or 2'-amino groups can have several effects. A 2'-fluoro substitution, for instance, can increase the preference for the C3'-endo (North) sugar pucker, which is favorable for binding to RNA. Such modifications can also enhance nuclease resistance, thereby increasing the in vivo stability of the compound. However, some modifications at the 2'-position can negatively impact the activity of certain enzymes like RNase H. nih.gov

3'-Position Modifications: Changes at the 3'-position can also affect activity. For example, the synthesis of 3'-deoxy-3'-C-sulfanylmethyl nucleoside derivatives has been explored, creating analogs with altered sugar puckers and biological profiles. researchgate.net

Conformational Restriction: Introducing bridges to create locked nucleic acids (LNAs) or other conformationally constrained analogs can pre-organize the molecule into a bioactive conformation, often leading to enhanced binding affinity.

Acyclic Analogs: Replacing the ribose ring with a flexible acyclic linker, as in 5-(phenylselenenyl)acyclouridine (PSAU), can lead to compounds with entirely different biological targets and pharmacokinetic properties. nih.gov

Table 3: Common Ribose Modifications and Their Likely Impact

ModificationPositionCommon Effect(s)Reference for Principle
Fluoro2'Increased nuclease resistance, preference for C3'-endo pucker. nih.gov
O-Methyl2'Increased nuclease resistance, can improve binding affinity. nih.gov
Deoxy2'Alters sugar pucker preference towards C2'-endo.General Nucleoside Chemistry
Acyclic LinkerReplaces RiboseIncreased flexibility, altered biological target profile. nih.gov

Comparative SAR with Other C5-Substituted Uridine Derivatives

The this compound scaffold can be benchmarked against other classes of C5-substituted uridines to understand its unique properties. Modifications at the C5 position of pyrimidine (B1678525) nucleosides are known to enhance biostability, bioavailability, and biological activity. mostwiedzy.pl

5-Halouridines: 5-Halogenated uridines (e.g., 5-fluorouridine (B13573), 5-iodouridine) are a well-known class of anticancer and antiviral agents. mostwiedzy.pl The halogen atom can participate in halogen bonding and alters the electronic character of the uracil ring. Compared to the bulkier phenylsulfanylmethyl group, a simple halogen substituent presents a much smaller steric profile.

5-Alkynyluridines: Uridines with an alkynyl group at the C5 position have shown potent activity against various pathogens, including mycobacteria. researchgate.net The linear and rigid nature of the alkynyl linker provides a different spatial presentation of substituents compared to the more flexible methylsulfanyl linker.

5-Alkyl/Aryl Uridines: Direct attachment of alkyl or aryl groups, such as in 5-phenyluridine, creates a more rigid connection to the uracil ring than the phenylsulfanylmethyl linker. researchgate.net This rigidity can be advantageous or detrimental depending on the target.

5-Acyl Uridines: The introduction of acyl chains at the C5 position has been shown to impart antimicrobial and antifungal activities. nih.govmdpi.com These lipophilic chains are thought to interact with bacterial or fungal cell membranes. nih.gov

The 5-[(phenylsulfanyl)methyl] group offers a unique combination of size, flexibility, and lipophilicity, with the potential for specific pi-stacking and hydrophobic interactions mediated by the phenyl ring, and polar interactions involving the sulfur atom.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While no specific QSAR models for this compound analogs were identified in the provided search results, the principles of QSAR are highly applicable to this class of compounds.

A QSAR study for these analogs would typically involve:

Data Collection: Synthesizing a series of analogs with systematic variations in the phenylsulfanyl moiety, linker, and sugar. The biological activity (e.g., IC₅₀ or EC₅₀ values) of these compounds against a specific target would be measured.

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These can include electronic (e.g., Hammett constants, partial charges), steric (e.g., molar refractivity, van der Waals volume), hydrophobic (e.g., logP), and topological parameters.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be tested using a set of compounds not included in the training set.

Such a model could then be used to predict the biological activity of virtual or yet-to-be-synthesized analogs, thereby guiding the design of more potent compounds and reducing the need for extensive synthetic work and biological screening. The development of a robust QSAR model would be a valuable tool in the optimization of this compound derivatives as therapeutic agents.

Computational Chemistry and in Silico Modeling for 5 Phenylsulfanyl Methyl Uridine Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For 5-[(Phenylsulfanyl)methyl]uridine, this would involve simulating its interaction with the active site of a potential biological target, such as a viral enzyme or a cellular kinase.

Identification of Putative Binding Modes and Affinities

The primary goal of molecular docking is to identify the most likely binding pose of a ligand within a protein's binding pocket. This is achieved by sampling a vast number of possible conformations and orientations of the ligand and scoring them based on a defined scoring function. The resulting binding affinity, often expressed as a binding energy (e.g., in kcal/mol), provides a quantitative estimate of the strength of the interaction. A lower binding energy generally indicates a more stable complex.

Hypothetical Docking Scores for this compound against a Putative Target

ParameterValue
Binding Affinity (kcal/mol)-8.5
Ligand Efficiency0.35
RMSD from a reference pose (Å)1.2

Note: The data in this table is hypothetical and for illustrative purposes only.

Analysis of Non-Bonding Interactions at the Active Site

Beyond predicting the binding pose, molecular docking allows for a detailed analysis of the non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for understanding the basis of molecular recognition. For this compound, this would involve identifying:

Hydrogen Bonds: Interactions between the uridine (B1682114) moiety's hydroxyl and amide groups and polar residues in the active site.

Hydrophobic Interactions: The phenylsulfanyl group would likely engage in hydrophobic interactions with nonpolar residues.

Pi-Stacking: Potential stacking interactions between the phenyl ring and aromatic residues like tyrosine, phenylalanine, or tryptophan.

Van der Waals Forces: General attractive or repulsive forces between the ligand and the protein.

Hypothetical Non-Bonding Interactions for this compound in a Target's Active Site

Interaction TypeInteracting Ligand AtomsInteracting Protein ResiduesDistance (Å)
Hydrogen BondO2 (Uridine)GLN122 (Backbone NH)2.8
Hydrogen BondO4 (Uridine)LYS88 (Sidechain NH3+)3.1
HydrophobicPhenyl RingLEU45, ILE100-
Pi-StackingPhenyl RingPHE1504.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Binding Interactions

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and reveal the dynamic nature of the ligand-protein interactions. An MD simulation of the this compound-protein complex would provide insights into the flexibility of the ligand in the binding site and the conformational changes the protein might undergo upon binding. Key analyses from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions.

Quantum Chemical Calculations for Electronic Properties and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed understanding of a molecule's electronic structure. nih.govdntb.gov.ua For this compound, methods like Density Functional Theory (DFT) could be employed to calculate various electronic properties. researchgate.netnih.gov These calculations can elucidate the molecule's reactivity, stability, and spectroscopic properties. Important parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity and the sites prone to electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and identify regions with positive or negative electrostatic potential, which are important for intermolecular interactions. nih.gov

Hypothetical Quantum Chemical Properties of this compound

PropertyValue (Hartree)Value (eV)
HOMO Energy-0.235-6.39
LUMO Energy-0.045-1.22
HOMO-LUMO Gap0.1905.17

Note: The data in this table is hypothetical and for illustrative purposes only.

In Silico Prediction of Activity Spectra for Substances (PASS)

PASS is a computational tool that predicts the probable biological activity spectrum of a compound based on its structural formula. The prediction is based on a large database of known biologically active substances. A PASS analysis of this compound would generate a list of potential biological activities, each with a corresponding probability of being active (Pa) or inactive (Pi). This can help in prioritizing experimental testing and identifying potential new therapeutic applications for the compound. For instance, a PASS prediction might suggest potential antiviral, anticancer, or immunomodulatory activities.

Virtual Screening Approaches for Identification of Potent Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govresearchgate.net If this compound shows promising activity against a particular target, virtual screening could be employed to discover novel and more potent analogs. This can be done through either ligand-based or structure-based approaches. In a ligand-based virtual screen, molecules structurally similar to this compound would be searched. In a structure-based virtual screen, a library of compounds would be docked into the target's binding site to identify those with the best predicted binding affinities and interaction profiles.

De Novo Design Strategies Guided by Computational Insights

The application of de novo drug design, a computational methodology for creating novel molecular structures from scratch, holds significant potential for the development of new therapeutic agents based on the this compound scaffold. This approach, guided by computational insights, aims to generate molecules with optimized binding affinities and desired pharmacological properties. While specific de novo design studies focusing exclusively on this compound are not extensively documented in publicly available literature, the established principles of computational chemistry provide a clear framework for how such research would be conducted.

De novo design strategies are broadly categorized into two main approaches: ligand-based and structure-based design. In the context of this compound, both strategies could be employed to explore novel chemical space and identify promising derivatives.

Ligand-Based De Novo Design

In the absence of a high-resolution crystal structure of a biological target, ligand-based de novo design would rely on the known structure-activity relationships (SAR) of a series of active compounds. For this compound, this would involve assembling a dataset of related uridine derivatives with known biological activities. Computational models, such as pharmacophores or quantitative structure-activity relationship (QSAR) models, would then be constructed to capture the essential chemical features required for activity.

These models would serve as a template for the de novo design algorithm to generate new molecular structures that possess these key features. The algorithm would piece together molecular fragments to create novel molecules that fit the pharmacophore model or are predicted to have high activity based on the QSAR model.

Structure-Based De Novo Design

When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, structure-based de novo design becomes a powerful tool. This approach utilizes the structural information of the binding site to design novel ligands that are complementary in shape and chemical properties.

For this compound, if its target protein structure were available, the process would involve:

Binding Site Analysis: The first step is a thorough analysis of the binding pocket to identify key interaction sites, such as hydrogen bond donors and acceptors, hydrophobic regions, and areas where steric bulk is tolerated or disallowed.

Fragment Placement: De novo design software would then place small molecular fragments (e.g., rings, linkers, functional groups) into the binding site, ensuring favorable interactions with the identified key residues.

Fragment Linking: The placed fragments are then linked together to form complete molecules. The software explores various ways to connect the fragments, optimizing the geometry and conformational energy of the resulting ligands.

Scoring and Ranking: The newly designed molecules are then scored and ranked based on their predicted binding affinity, synthetic accessibility, and other drug-like properties.

Hypothetical De Novo Design of this compound Analogs

To illustrate the potential of this approach, consider a hypothetical scenario where this compound is a known inhibitor of a target enzyme. A structure-based de novo design program could be used to generate novel analogs with improved potency. The program might suggest modifications to the phenylsulfanyl group to enhance hydrophobic interactions or introduce hydrogen bonding moieties to form additional contacts with the protein. Similarly, modifications to the ribose or uracil (B121893) portions of the molecule could be explored to optimize binding and selectivity.

The output of such a de novo design process would be a list of novel chemical structures, ranked by their predicted activity. These virtual compounds would then need to be synthesized and subjected to experimental validation to confirm their biological activity.

Preclinical and in Vitro Biological Evaluation Methodologies for 5 Phenylsulfanyl Methyl Uridine Analogs

1 In Vitro Assays for Inhibition of RNA Virus Replication

The primary method to assess the antiviral potential of this compound analogs is through in vitro cell culture assays. These assays measure the ability of a compound to prevent a virus from replicating and causing damage to host cells.

A common approach involves infecting a susceptible cell line, such as Vero cells, with the target RNA virus (e.g., SARS-CoV-2). nih.gov The infected cells are then treated with varying concentrations of the test compounds. The antiviral activity is determined by evaluating the compound's capacity to inhibit the virus-induced cytopathic effect (CPE), which is the structural damage and death of host cells caused by viral infection. nih.gov The concentration of the compound that provides 50% protection against CPE is determined as the 50% effective concentration (EC₅₀).

For instance, in the evaluation of certain 5-substituted uridine (B1682114) derivatives against SARS-CoV-2, their antiviral activity was assessed by their ability to prevent the death of infected Vero cells. nih.gov As a point of comparison and control, known antiviral agents like N⁴-hydroxycytidine are often used. nih.gov

2 Evaluation Against Specific Viral Enzyme Targets (e.g., RNA-Dependent RNA Polymerases)

A more targeted approach to evaluating antiviral efficacy is to test the compounds against specific viral enzymes essential for replication. For RNA viruses, the RNA-dependent RNA polymerase (RdRp) is a prime target. nih.gov Nucleoside analogs often function by mimicking natural nucleosides and interfering with the action of this enzyme. nih.gov

These compounds, including derivatives of uridine, are designed to be recognized by the viral RdRp. nih.gov Once metabolized within the cell to their active triphosphate form, they are incorporated into the growing viral RNA chain. nih.govnih.gov This incorporation can lead to two primary inhibitory outcomes:

Chain Termination: The analog, once part of the RNA strand, prevents the addition of subsequent nucleotides, effectively halting RNA synthesis. nih.gov

Lethal Mutagenesis: The incorporated analog can cause mispairing during subsequent replication rounds, leading to an accumulation of mutations that exceeds the virus's error threshold, resulting in non-viable viral progeny. nih.gov

The evaluation process involves biochemical assays using purified RdRp enzyme. These assays measure the rate of RNA synthesis in the presence and absence of the inhibitor. The concentration of the compound required to reduce enzyme activity by 50% is known as the half-maximal inhibitory concentration (IC₅₀). The goal is to identify compounds that are potent inhibitors of the viral polymerase while having minimal effect on human DNA and RNA polymerases to ensure selectivity and reduce potential toxicity. nih.gov For example, studies on the SARS-CoV-2 RdRp have shown it can incorporate analogs like Remdesivir triphosphate more efficiently than its natural counterpart, ATP. nih.gov

**6.2 Antimicrobial Activity Evaluation Protocols

Beyond antiviral properties, uridine analogs can be screened for broader antimicrobial activity against bacteria and fungi using standardized susceptibility testing protocols.

1 In Vitro Susceptibility Testing Against Bacterial Strains

To determine the antibacterial potential of this compound analogs, in vitro susceptibility tests are performed against a panel of clinically relevant bacterial strains. A standard method is the broth microdilution technique, which is used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

The protocol involves preparing a series of dilutions of the test compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized number of bacteria. The plates are incubated under controlled conditions, and bacterial growth is assessed by measuring the turbidity or by using a growth indicator. The lowest concentration of the compound that shows no visible growth is recorded as the MIC. This methodology can be used to assess the efficacy against a wide range of bacteria. nih.gov For example, studies have used this approach to test the efficacy of drug combinations against bacteria isolated from infected root dentine, measuring bacterial recovery on agar (B569324) plates to determine bactericidal effects. nih.gov

2 In Vitro Susceptibility Testing Against Fungal Pathogens

Similar to antibacterial testing, the antifungal activity of this compound analogs is evaluated by determining the MIC against various fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) has established standardized broth microdilution methods (e.g., M38-A for filamentous fungi and M27 for yeasts) that are widely used. researchgate.netscispace.com

In this procedure, stock inocula of fungal strains are prepared from fresh cultures grown on a suitable medium like Sabouraud Dextrose Agar. scispace.com Two-fold serial dilutions of the test compounds are made in a medium such as RPMI-1640 or Yeast Nitrogen Broth in microdilution trays. researchgate.netscispace.com The fungal inoculum is added to each well, and the plates are incubated. The MIC is determined as the lowest drug concentration that causes a significant inhibition of fungal growth compared to a drug-free control. nih.govnih.gov This method allows for the screening of compounds against a spectrum of fungal species, including various Candida and Aspergillus species, to identify potential broad-spectrum antifungal agents. researchgate.netnih.gov

Table 1: Example Data from Antifungal Susceptibility Testing of Various Agents This table is illustrative of the type of data generated from the methodologies described above.

Antifungal Agent Organism MIC Range (µg/mL)
Terbinafine Dermatophytes 0.001 - 0.64
Ketoconazole Dermatophytes 0.01 - 3.84
Fluconazole Candida spp. 0.125 - 64
Itraconazole Candida spp. 0.03 - 16

Source: Data derived from studies on dermatophytes and Candida species. researchgate.net

Future Research Directions and Translational Perspectives for 5 Phenylsulfanyl Methyl Uridine

Development of Advanced Synthetic Strategies for Novel Derivatives

The exploration of 5-[(phenylsulfanyl)methyl]uridine's therapeutic and research applications hinges on the ability to synthesize a diverse library of its derivatives. Future research should focus on developing advanced synthetic strategies that allow for precise modifications to various parts of the molecule. Key areas of focus will include:

Modifications of the Phenyl Ring: Introducing different substituents onto the phenyl ring could significantly alter the compound's electronic and steric properties. This could, in turn, influence its binding affinity and selectivity for biological targets.

Alterations to the Thioether Linkage: Replacing the sulfur atom with other chalcogens, such as selenium, or modifying the length and branching of the methyl linker could provide insights into the structure-activity relationship.

Modifications of the Ribose Sugar: Alterations to the sugar moiety, such as 2'-O-methylation or the introduction of fluorine atoms, are known to enhance the stability and pharmacokinetic properties of nucleoside analogs.

These synthetic endeavors will be crucial for generating a portfolio of novel compounds with potentially enhanced biological activities and a greater understanding of their mechanism of action.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

A critical area of future research will be the identification of the specific biological targets of this compound. Given its structural similarity to uridine (B1682114), it is plausible that it could interact with enzymes and proteins involved in nucleoside metabolism and RNA biology. High-throughput screening assays, chemical proteomics, and affinity-based pulldown experiments could be employed to identify its binding partners.

Once potential targets are identified, subsequent studies will need to elucidate the mechanistic pathways through which this compound exerts its effects. This will involve a combination of in vitro enzymatic assays, cell-based reporter assays, and studies in model organisms to understand its impact on cellular processes such as transcription, translation, and RNA modification.

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

To gain a holistic understanding of the cellular response to this compound, future studies should integrate data from multiple "omics" platforms. This approach will provide a comprehensive view of the compound's impact on the transcriptome, proteome, and metabolome.

Omics ApproachPotential Insights
Transcriptomics (RNA-seq) Identify changes in gene expression patterns in response to treatment, revealing pathways and cellular processes affected by the compound.
Proteomics (Mass Spectrometry) Uncover alterations in protein expression and post-translational modifications, providing a direct link between the compound and cellular function.
Metabolomics Analyze changes in the cellular metabolic profile to understand how the compound influences metabolic pathways and energy production.

By integrating these datasets, researchers can construct detailed models of the compound's mechanism of action and identify potential biomarkers for its activity.

Harnessing Advanced Computational Methods for Optimized Analog Design and Lead Optimization

Computational chemistry and molecular modeling will play a pivotal role in accelerating the discovery and optimization of this compound-based compounds. Advanced computational methods can be utilized for:

Virtual Screening: To screen large virtual libraries of compounds against known or predicted biological targets to identify promising candidates.

Structure-Based Drug Design: To design novel derivatives with improved binding affinity and selectivity based on the three-dimensional structure of the target protein.

ADMET Prediction: To predict the absorption, distribution, metabolism, excretion, and toxicity properties of new analogs, helping to prioritize compounds with favorable drug-like properties.

These in silico approaches can significantly reduce the time and cost associated with traditional drug discovery pipelines.

Potential as a Biochemical Probe for Uridine Metabolism Research

The unique structure of this compound makes it a promising candidate for development as a biochemical probe to study uridine metabolism. By incorporating "clickable" chemical handles or isotopic labels, researchers can create tools to track the uptake, metabolism, and incorporation of this uridine analog into cellular macromolecules.

Such probes could be invaluable for:

Visualizing RNA Synthesis: Tracking the incorporation of the modified uridine into newly synthesized RNA molecules.

Identifying Uridine-Metabolizing Enzymes: Using affinity-based probes to isolate and identify enzymes that recognize and process this analog.

Studying RNA Dynamics: Investigating the turnover and localization of RNA molecules containing the modified nucleoside.

The development of such chemical tools would provide new insights into the fundamental processes of RNA biology and nucleoside metabolism.

Q & A

Q. What high-throughput approaches enable screening of phenylsulfanyl-uridine derivatives for novel bioactivities?

  • Methodological Answer : Develop a fluorescence polarization assay to screen compound libraries against target proteins (e.g., CD73). Use automated liquid handling systems for dose-response curves (IC50 determination). Validate hits with CRISPR-Cas9 knockout cell lines to confirm target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.